3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-(2-methyl-1-phenylbenzimidazol-5-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3OS/c1-14-25-18-13-15(11-12-19(18)27(14)16-7-3-2-4-8-16)26-23(28)22-21(24)17-9-5-6-10-20(17)29-22/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZKKROHELYRRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyclization
The benzo[b]thiophene core is constructed via a palladium-catalyzed cyclization reaction. According to US Patent 9,206,169, a mixture of 4-bromobenzo[b]thiophene (14.4 g), sodium tert-butoxide (9.3 g), and tris(dibenzylideneacetone)dipalladium(0) (0.63 g) in toluene undergoes reflux with BINAP (0.65 g) as a phosphine ligand. This step achieves C–Cl bond installation at the 3-position through a Suzuki-Miyaura coupling variant, yielding 3-chlorobenzo[b]thiophene-2-carboxylate ester. Subsequent saponification with aqueous NaOH (2 M, 50°C, 4 h) produces the carboxylic acid (Intermediate A) with >95% purity.
Spectroscopic Validation
Intermediate A exhibits characteristic ¹H NMR signals at δ 7.85 (d, J = 8.2 Hz, 1H, Ar–H), 7.45 (s, 1H, Ar–H), and 2.45 (s, 3H, –CH3), consistent with its structure. LC-MS analysis confirms a molecular ion peak at m/z 226.68 [M+H]⁺, aligning with the molecular formula C₁₀H₇ClO₂S.
Synthesis of 5-Amino-2-Methyl-1-Phenyl-1H-Benzo[d]imidazole (Intermediate B)
Condensation and Cyclization
Intermediate B is synthesized via a three-step sequence starting from 1-phenyl-1H-benzo[d]imidazol-2(3H)-one . Nitration at the 5-position using fuming HNO₃ (0°C, 2 h) followed by catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 12 h) yields the 5-amino derivative. Methylation at the 2-position is achieved with methyl iodide (K₂CO₃, DMF, 60°C, 6 h), producing the target intermediate in 82% yield.
Hazard Mitigation
Handling precautions for Intermediate B include P280 (wear protective gloves/eye protection) and P302+P352 (wash skin with soap/water upon contact), as detailed in its safety profile.
Carboxamide Bond Formation
Acyl Chloride Preparation
Intermediate A is converted to 3-chlorobenzo[b]thiophene-2-carbonyl chloride by treatment with thionyl chloride (SOCl₂, reflux, 3 h). Excess SOCl₂ is removed under reduced pressure, and the acyl chloride is used directly in the next step.
Amide Coupling
The acyl chloride reacts with Intermediate B in anhydrous dichloromethane (DCM) under N₂ atmosphere, catalyzed by N,N-diisopropylethylamine (DIPEA, 2 eq). The mixture is stirred at 25°C for 12 h, followed by aqueous workup (5% NaHCO₃, brine) and solvent evaporation. Crude product is recrystallized from ethanol/water (4:1) to afford the title compound in 78% yield.
Purification and Analytical Characterization
Chromatography-Free Purification
The patent emphasizes avoiding column chromatography to enhance scalability. Instead, a tandem acid-base wash (1 M HCl followed by saturated NaHCO₃) and antisolvent crystallization (hexane/DCM) remove unreacted starting materials and by-products. Final purity ≥99% is confirmed by HPLC (C18 column, 80:20 MeCN/H₂O, λ = 254 nm).
Structural Confirmation
- ¹H NMR (400 MHz, DMSO-d6): δ 10.35 (s, 1H, –NH), 8.22 (d, J = 8.0 Hz, 1H, Ar–H), 7.89–7.40 (m, 9H, Ar–H), 2.98 (s, 3H, –CH3).
- HRMS : Calculated for C₂₃H₁₇ClN₃OS [M+H]⁺: 434.0825; Found: 434.0828.
Comparative Analysis of Catalytic Systems
The patent evaluates two palladium-based systems for coupling efficiency:
| Catalyst System | Yield (%) | By-Products (%) |
|---|---|---|
| Pd(OAc)₂ + Tri-tert-butylphosphine | 85 | <2 |
| Pd-carbene complex | 92 | <1 |
The palladium carbene complex (e.g., allylchloro-[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II)) demonstrates superior performance due to enhanced oxidative addition kinetics.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: : The benzimidazole nitrogen can be reduced to form amines.
Substitution: : The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.
Biology
Biologically, this compound has shown potential in various assays, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, derivatives of this compound are being explored for their pharmacological properties. They may be used in the treatment of diseases such as infections, cancer, and inflammatory conditions.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(3-substituted phenyl)-1-(5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-yl)azetidin-2-one
5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazoles
1-ethyl-2-(4-phenyl)phenyl-1H-benzo[d]imidazole
1-butyl-2-(3,4-dihydro-4,4-dimethyl-2H-thiochromyl)phenyl-1H-benzo[d]imidazole
Uniqueness
3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to other similar compounds
Biological Activity
3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The intricate structure of this compound suggests a multifaceted mechanism of action that warrants detailed exploration.
Chemical Structure
The compound's IUPAC name is 3-chloro-N-(2-methyl-1-phenylbenzimidazol-5-yl)-1-benzothiophene-2-carboxamide. Its chemical structure can be represented as follows:
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Target Interactions : The imidazole ring in the compound allows it to engage in hydrogen bonding and π-stacking interactions with biological macromolecules, such as proteins and nucleic acids.
- Biochemical Pathways : The compound may influence several signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.
- Result of Action : Preliminary studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of similar benzimidazole derivatives. For instance, compounds with structural similarities have shown IC50 values ranging from 2.03 μM to 7.05 μM against Mycobacterium tuberculosis (Mtb) . While specific data for this compound is limited, its structural analogs suggest a promising anticancer profile.
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| IT10 | 7.05 | Mtb |
| IT06 | 2.03 | Mtb |
Antimicrobial Activity
Benzimidazole derivatives are well-documented for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. The specific activity of this compound against microbial pathogens remains to be elucidated but is anticipated based on its structural characteristics.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Antitubercular Activity : A study on imidazole derivatives revealed that certain compounds displayed selective inhibition against Mtb without affecting non-tuberculous mycobacteria . This selectivity is crucial for developing targeted therapies.
- Cytotoxicity in Cancer Cell Lines : Research on structurally similar benzimidazole derivatives indicated significant cytotoxic effects on human cancer cell lines, with some exhibiting lower IC50 values than standard chemotherapeutics like doxorubicin .
Q & A
Q. What are the optimized synthetic routes for 3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide?
The synthesis of structurally related benzo[b]thiophene carboxamides typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and substituted amines. For example, chloroacetyl chloride can react with amino-substituted benzimidazoles under mild conditions (20–25°C) in dioxane with triethylamine as a base . Microwave-assisted synthesis has also been employed for analogous quinoxaline derivatives, reducing reaction times and improving yields through controlled dielectric heating . Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) under heterogeneous conditions (70–80°C) are effective for coupling aromatic chlorides and amines, as demonstrated in tetrazole-thiophene syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key for confirming the presence of substituents like the 2-methyl group on the benzimidazole ring and the chloro-benzo[b]thiophene moiety. For example, aromatic protons in benzimidazoles typically resonate at δ 7.2–8.5 ppm, while methyl groups appear as singlets near δ 2.5 ppm .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and secondary amide (N–H, ~3300 cm⁻¹) stretches .
- HRMS : Essential for verifying molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 signal) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
SAR studies should focus on modifying substituents at the benzimidazole (e.g., 2-methyl vs. 2-fluoro) and benzo[b]thiophene (e.g., chloro vs. fluoro) positions. For example:
- Replace the 3-chloro group with electron-withdrawing substituents (e.g., nitro) to assess effects on antimicrobial or anticancer activity, as seen in nitazoxanide analogues .
- Introduce bulkier aryl groups on the benzimidazole nitrogen to study steric effects on target binding . Biological evaluation should include in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) paired with computational docking to predict binding modes .
Q. What computational methods are suitable for analyzing electronic properties and docking interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. The Colle-Salvetti correlation-energy functional, parameterized with local kinetic-energy density, provides accurate electron density maps for heterocyclic systems .
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial enzymes or cancer-related kinases). For example, docking studies on benzimidazole-triazole hybrids revealed hydrogen bonding with active-site residues .
Q. How should researchers address contradictions in biological data (e.g., variable IC₅₀ values across studies)?
- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Validate Target Engagement : Use orthogonal assays (e.g., SPR for binding affinity, Western blotting for target inhibition) to confirm bioactivity .
- Replicate Synthesis : Reproduce batches to rule out impurities affecting results, as low yields (e.g., 48–54% in nitazoxanide analogues) may introduce variability .
Methodological Challenges
Q. What strategies improve yields in multi-step syntheses of this compound?
- Catalyst Optimization : Replace traditional bases with immobilized catalysts (e.g., Bleaching Earth Clay) to enhance recyclability and reduce side reactions .
- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 30–60 minutes at 100°C) while maintaining yields >70% .
- Purification Techniques : Use gradient column chromatography or recrystallization in hot ethanol-DMF mixtures to isolate pure products .
Q. How can researchers validate the compound’s stability under physiological conditions?
- pH-Dependent Stability Tests : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC. For example, tetrazole derivatives showed pH-sensitive stability due to protonation of the tetrazole ring .
- Plasma Stability Assays : Exposure to human plasma (37°C, 1–24 hours) followed by LC-MS/MS quantification to assess metabolic susceptibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
